
GSK2033
Descripción general
Descripción
GSK2033 es un compuesto orgánico sintético conocido por su función como antagonista de los receptores X del hígado (LXRα y LXRβ). Los receptores X del hígado son receptores nucleares que regulan el metabolismo del colesterol y la inflamación. This compound ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas en enfermedades metabólicas e inflamatorias .
Métodos De Preparación
La síntesis de GSK2033 implica múltiples pasos, incluyendo la formación de una estructura bifenílica y la introducción de grupos sulfonamida y trifluorometilo. La ruta sintética generalmente incluye:
Formación de la estructura bifenílica: Este paso implica reacciones de acoplamiento para formar el núcleo bifenilo.
Introducción del grupo sulfonamida: Esto se logra a través de reacciones de sulfonilación.
Adición del grupo trifluorometilo:
Análisis De Reacciones Químicas
GSK2033 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound puede ser oxidado bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los grupos sulfonamida y trifluorometilo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Cholesterol Metabolism Studies
GSK2033 is utilized as a tool compound to investigate the function of liver X receptors in cholesterol metabolism. Its antagonistic properties help researchers understand how LXR modulation can influence lipid profiles in various biological models.
Inflammation Research
The compound has been studied for its effects on macrophage polarization and inflammatory pathways. By inhibiting LXR activity, this compound can alter the expression of pro-inflammatory cytokines, making it a potential candidate for therapeutic strategies aimed at inflammatory diseases.
Metabolic Disease Applications
This compound has shown promise in models of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Research indicates that it may help regulate hepatic lipogenesis, which is often dysregulated in these conditions. A study demonstrated that this compound increased the expression of lipogenic genes in a mouse model of NAFLD, suggesting a complex pharmacological profile that warrants further investigation .
Drug Development
In pharmaceutical research, this compound serves as a lead compound for developing new drugs targeting liver X receptors. Its unique properties allow for comparisons with other compounds like T0901317 and GW3965, enhancing the understanding of receptor modulation in drug design.
Case Study 1: Effects on Lipid Metabolism
A study assessed the impact of this compound on lipid metabolism using diet-induced obese mice as a model for NAFLD. The results indicated unexpected increases in hepatic expression of lipogenic enzymes when treated with this compound, contrasting with previous findings from other LXR antagonists. This suggests that this compound may exhibit dual agonist/antagonist behavior depending on the biological context .
Parameter | This compound Treatment | Control |
---|---|---|
Hepatic FASN Expression | Increased | Decreased |
Hepatic SREBP-1c Expression | Increased | Decreased |
Plasma Triglycerides | No significant change | Control levels |
Case Study 2: Skin Barrier Function
In another study involving full thickness models of human skin, this compound was used to evaluate its effects on epidermal morphogenesis and lipid composition. The results showed that LXR deactivation via this compound improved lipid synthesis in skin models, indicating potential applications in dermatological formulations aimed at enhancing skin barrier function .
Mecanismo De Acción
GSK2033 ejerce sus efectos antagonizando los receptores X del hígado (LXRα y LXRβ). Al unirse a estos receptores, this compound inhibe su activación, lo que lleva a una disminución en la expresión de los genes diana involucrados en el metabolismo del colesterol y la inflamación. Este mecanismo implica la represión de genes como el transportador de casete de unión a ATP 1 (ABCA1) y la proteína de unión al elemento regulador del esterol 1c (SREBP-1c) .
Comparación Con Compuestos Similares
GSK2033 es único en su alta especificidad y potencia como antagonista de LXR. Los compuestos similares incluyen:
GW3965: Un agonista de LXR utilizado para estudiar la activación de los receptores X del hígado.
T0901317: Otro agonista de LXR con efectos más amplios en los receptores nucleares.
SR9238: Un agonista sintético de los receptores X del hígado con diferentes propiedades farmacológicas .
This compound destaca por su capacidad de inhibir selectivamente LXRα y LXRβ sin activar otros receptores nucleares, lo que lo convierte en una valiosa herramienta en la investigación y posibles aplicaciones terapéuticas .
Actividad Biológica
GSK2033 is a potent antagonist of Liver X Receptors (LXR), specifically targeting both LXRα and LXRβ. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of metabolic disorders and inflammatory responses. As the first LXR antagonist described with significant biological activity, this compound serves as a valuable tool for investigating the role of LXRs in various physiological processes.
This compound functions by inhibiting the transcriptional activity of LXR, which regulates genes involved in lipid metabolism, inflammation, and glucose homeostasis. The compound exhibits nanomolar inhibitory potency in cell-based assays, demonstrating its effectiveness in blocking LXR-mediated gene expression. Notably, this compound selectively dissociates the gluconeogenic and immunosuppressive actions of glucocorticoid receptor (GR) activation, allowing for targeted therapeutic strategies without compromising immune function .
In Vivo Studies
In animal models, particularly using Lxrβ knockout mice, this compound has been shown to mitigate glucocorticoid-induced hyperglycemia without affecting the immunosuppressive effects typically associated with glucocorticoids. This suggests that this compound can selectively inhibit harmful metabolic effects while preserving necessary immune responses .
Case Studies
- Fatty Liver Disease : Research demonstrated that this compound exhibited promiscuous activity in a mouse model of fatty liver disease. The compound effectively reduced liver fat accumulation and improved metabolic parameters, highlighting its potential as a treatment for hepatic steatosis .
- Skin Models : In studies involving full-thickness human skin models, this compound was utilized to assess its impact on epidermal morphogenesis and lipid composition. The antagonist improved skin barrier functionality by modifying lipid synthesis pathways, which are typically activated by LXR agonists .
Table 1: Summary of Biological Effects of this compound
Key Findings from Recent Studies
- Selective Inhibition : this compound's ability to suppress specific gene expressions related to gluconeogenesis while leaving inflammatory responses intact marks it as a unique therapeutic candidate for conditions like diabetes and metabolic syndrome .
- Promiscuous Activity : The compound's broad range of effects indicates potential off-target interactions that could be leveraged for additional therapeutic benefits or necessitate caution regarding side effects .
- Therapeutic Potential : Given its dual role in modulating metabolic pathways and inflammation, this compound is being explored not only for diabetes management but also for broader applications in metabolic disorders and skin health .
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]-N-[[5-(trifluoromethyl)furan-2-yl]methyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F3NO5S2/c1-19-14-20(2)28(21(3)15-19)40(36,37)33(18-25-12-13-27(38-25)29(30,31)32)17-22-8-10-23(11-9-22)24-6-5-7-26(16-24)39(4,34)35/h5-16H,17-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOXOVKYGWBTPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)C)CC4=CC=C(O4)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F3NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.